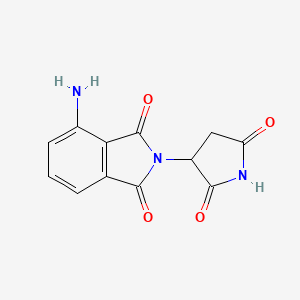

4-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

説明

4-Amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic heterocyclic compound featuring an isoindole-1,3-dione core substituted with a 4-amino group and a 2,5-dioxopyrrolidin-3-yl moiety. This compound shares structural motifs with immunomodulatory drugs (e.g., thalidomide derivatives) and proteolysis-targeting chimeras (PROTACs), where isoindole-dione frameworks are critical for binding cereblon (CRBN), an E3 ubiquitin ligase .

特性

分子式 |

C12H9N3O4 |

|---|---|

分子量 |

259.22 g/mol |

IUPAC名 |

4-amino-2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C12H9N3O4/c13-6-3-1-2-5-9(6)12(19)15(11(5)18)7-4-8(16)14-10(7)17/h1-3,7H,4,13H2,(H,14,16,17) |

InChIキー |

MSHTVRYXGFREAN-UHFFFAOYSA-N |

正規SMILES |

C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindole derivative with a pyrrolidinone precursor under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting reaction parameters can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while substitution reactions can produce a variety of functionalized compounds.

科学的研究の応用

4-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism by which 4-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related derivatives (Table 1):

Key Differences and Implications

Ring Size and Conformation :

- The pyrrolidin-2,5-dione (5-membered) in the target compound introduces greater ring strain compared to piperidin-2,6-dione (6-membered) in pomalidomide. This may affect binding to CRBN and metabolic stability .

- Piperidin-2,6-dione derivatives (e.g., pomalidomide) exhibit higher clinical efficacy in CRBN-mediated protein degradation due to optimized ring flexibility .

Substituent Position: The 4-amino group in the target compound vs.

Functional Groups: Bromine substitution (as in ’s analogue) enhances electrophilicity, enabling cross-coupling reactions, whereas the amino group facilitates hydrogen bonding and solubility .

生物活性

4-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 2133815-88-8) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound's molecular formula is C₁₂H₉N₃O₄, with a molecular weight of 259.22 g/mol. It contains a pyrrolidine ring and an isoindole structure, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2133815-88-8 |

| Molecular Formula | C₁₂H₉N₃O₄ |

| Molecular Weight | 259.22 g/mol |

Research indicates that this compound may act through various biological pathways:

- Inhibition of Tumor Necrosis Factor (TNF) : The compound has been shown to reduce levels of TNF in mammals, a cytokine involved in systemic inflammation and implicated in several diseases such as autoimmune disorders and cancer .

- Cereblon E3 Ligase Binding : It functions as a ligand for cereblon E3 ligase, which is part of the ubiquitin-proteasome system. This interaction can lead to the targeted degradation of specific proteins involved in cancer progression .

- HSP90 Inhibition : The compound may also exhibit inhibitory effects on Heat Shock Protein 90 (HSP90), which plays a crucial role in protein folding and stabilization of oncogenic proteins .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

A study demonstrated that administration of the compound significantly reduced TNF levels in animal models, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines showed that the compound inhibited cell proliferation at concentrations ranging from 2 to 6 μM, indicating its potential as an anticancer agent .

Case Study 3: Proteolysis Targeting Chimeras (PROTACs)

The compound has been explored as part of bifunctional PROTACs designed to recruit target proteins for degradation via the ubiquitin-proteasome pathway. This approach has shown promise in selectively targeting and eliminating oncogenic proteins .

Summary of Biological Activities

The following table summarizes the biological activities associated with 4-amino-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。